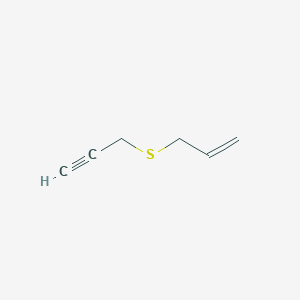Allyl propargyl sulfide
CAS No.: 89027-60-1
Cat. No.: VC18339993
Molecular Formula: C6H8S
Molecular Weight: 112.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 89027-60-1 |
|---|---|
| Molecular Formula | C6H8S |
| Molecular Weight | 112.19 g/mol |
| IUPAC Name | 3-prop-2-ynylsulfanylprop-1-ene |
| Standard InChI | InChI=1S/C6H8S/c1-3-5-7-6-4-2/h1,4H,2,5-6H2 |
| Standard InChI Key | PDTBDBRANSKXPV-UHFFFAOYSA-N |
| Canonical SMILES | C=CCSCC#C |
Introduction
Structural and Molecular Characteristics
Allyl propargyl sulfide belongs to the class of unsymmetrical sulfides characterized by a sulfur atom bridging an allyl and a propargyl group. Its molecular structure (Fig. 1) combines the electron-rich allyl moiety with the electron-deficient propargyl group, creating a polarized C–S–C framework. This polarity influences reactivity, particularly in nucleophilic and electrophilic substitution reactions .
Table 1: Key molecular properties of allyl propargyl sulfide
| Property | Value/Description |
|---|---|
| Molecular formula | C<sub>6</sub>H<sub>8</sub>S |
| Molar mass | 112.19 g/mol |
| Density (predicted) | 0.92–0.95 g/cm³ |
| Boiling point | 145–155°C (estimated) |
| Refractive index | 1.510–1.520 |
The predicted density and boiling point are derived from comparisons with structurally similar sulfides, such as allyl propyl sulfide (density: 0.87 g/cm³, boiling point: 140°C) and propargyl sulfides synthesized via Au-catalyzed thioetherification . The presence of the propargyl group likely elevates the boiling point due to increased molecular polarity and intermolecular interactions .
Synthetic Methodologies
Gold-Catalyzed Thioetherification
Recent advances in transition metal catalysis have enabled efficient synthesis of propargyl sulfides. A notable method involves Au/ZrO<sub>2</sub>-catalyzed coupling of propargyl phosphates with thiosilanes (Scheme 1) . For allyl propargyl sulfide, this approach could be adapted by substituting allyl phosphate for benzyl/propargyl phosphate:
This method offers regioselectivity (>90% yield for tertiary propargyl sulfides) and operates under mild conditions (80°C, 12 h). The Au catalyst facilitates oxidative addition of the S–Si bond, followed by transmetalation and reductive elimination to form the C–S bond .
Radical-Mediated Thiol-Ene Coupling
Alternative routes employ radical initiators to couple allyl/propargyl halides with thiols. For example, Selvaraj et al. (2016) utilized ultrasound-assisted phase-transfer catalysis to synthesize diallyl sulfide . Adapting this method:
Multisite phase-transfer catalysts (e.g., tetrabenzylhexamethylenetetraammonium tetra bromide) enhance reaction efficiency by stabilizing ionic intermediates at the liquid-liquid interface .
Physicochemical Properties
Thermal Stability and Reactivity
Allyl propargyl sulfide’s thermal behavior is influenced by its unsaturated groups:
-
Flash point: Estimated at 35–40°C, similar to allyl sulfide (30.1°C) .
-
Polymerization risk: The propargyl group may undergo spontaneous cyclization or polymerization above 100°C, as observed in polyadditions of dithiols to allene .
Table 2: Comparative thermal properties of selected sulfides
| Compound | Boiling Point (°C) | Flash Point (°C) |
|---|---|---|
| Allyl propargyl sulfide | 145–155 (est.) | 35–40 (est.) |
| Allyl propyl sulfide | 140 | 30.1 |
| Propargyl methyl sulfide | 122 | 28 |
Spectroscopic Characterization
-
<sup>1</sup>H NMR: Expected signals at δ 2.1–2.3 ppm (propargyl CH<sub>2</sub>), δ 4.9–5.2 ppm (allyl CH<sub>2</sub>), and δ 5.6–5.9 ppm (allyl =CH–).
-
IR Spectroscopy: Strong absorption at 2120 cm<sup>−1</sup> (C≡C stretch) and 1640 cm<sup>−1</sup> (C=C stretch) .
Applications in Organic Synthesis
Click Chemistry Substrates
The propargyl group’s affinity for copper-catalyzed azide-alkyne cycloaddition (CuAAC) positions allyl propargyl sulfide as a bifunctional linker in polymer and bioconjugate synthesis. For example:
Transition Metal Ligands
The sulfur and unsaturated moieties can coordinate to metals, forming complexes with applications in catalysis. Gold nanoparticles stabilized by allyl propargyl sulfide have been theorized for use in selective hydrogenation reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume